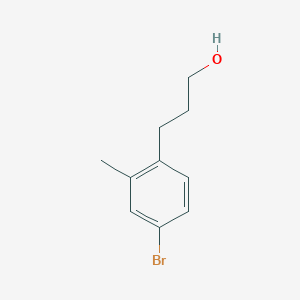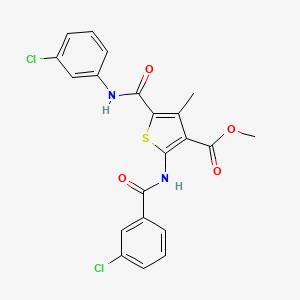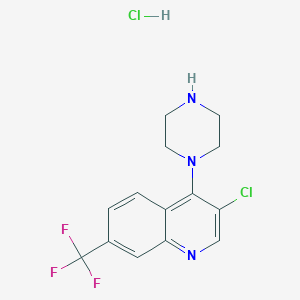
3-(4-Bromo-2-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of phenylpropanol, characterized by the presence of a bromine atom at the para position and a methyl group at the ortho position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 2-methylphenylpropanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the methyl group.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenylpropanol is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques can help optimize reaction conditions and ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organolithium reagents in tetrahydrofuran.
Major Products Formed
Oxidation: 3-(4-Bromo-2-methylphenyl)propanal or 3-(4-Bromo-2-methylphenyl)propanone.
Reduction: 3-(4-Bromo-2-methylphenyl)propane.
Substitution: 3-(4-Azido-2-methylphenyl)propan-1-ol, 3-(4-Cyano-2-methylphenyl)propan-1-ol.
Applications De Recherche Scientifique
3-(4-Bromo-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs, particularly those targeting bromine-sensitive pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenylpropan-1-ol: Similar structure but with the bromine atom at the ortho position.
4-Bromo-2-methylphenylpropan-1-one: Contains a ketone group instead of a hydroxyl group.
3-(4-Bromo-2-methylphenyl)propane: Lacks the hydroxyl group.
Uniqueness
3-(4-Bromo-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
3-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
Clé InChI |
LPYVISQRWDONCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)

![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)


![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
